Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is an organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-(4-chlorophenoxy)propyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 3-(4-chlorophenoxy)propyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
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Step 1: Formation of 3-(4-chlorophenoxy)propyl chloride
- React 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dichloromethane at room temperature.
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Step 2: Reaction with Piperazine
- The 3-(4-chlorophenoxy)propyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
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Step 3: Addition of Phenyl Group
- The intermediate product is then reacted with phenyl magnesium bromide (Grignard reagent) to introduce the phenyl group.
- The reaction is carried out in an inert atmosphere, typically using anhydrous conditions.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(3-(4-chlorophenoxy)propyl)piperazine: Lacks the phenyl group.
4-phenylpiperazine: Lacks the 3-(4-chlorophenoxy)propyl group.
Uniqueness
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is unique due to the presence of both the 3-(4-chlorophenoxy)propyl group and the phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
84344-35-4 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChI Key |
WMXKSRGULUDETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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